molecular formula C15H15FN2O2S B2450156 1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid CAS No. 381193-57-3

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid

Cat. No. B2450156
M. Wt: 306.36
InChI Key: GEGWFCCEFZOCRY-UHFFFAOYSA-N
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Description

The compound is a derivative of piperidine, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives show a wide variety of biological activities .


Synthesis Analysis

Piperidine is widely used as a building block and reagent in synthesizing organic compounds . The synthesis of similar compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed piperidine rings .


Molecular Structure Analysis

The compound contains a piperidine ring, a thiazole ring, and a fluorophenyl group. Piperidine is a six-membered ring with one nitrogen atom . Thiazole is a five-membered ring containing one sulfur atom and one nitrogen atom .


Chemical Reactions Analysis

The reactivity of this compound would likely depend on the functional groups present. Piperidine derivatives can be utilized in different ways as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Piperidine is an organic heterocyclic amine widely used in synthesizing organic compounds .

Scientific Research Applications

  • Pharmacological Profile of Similar Compounds : A study explored the in vitro and in vivo pharmacological properties of a similar compound, NRA0562, highlighting its high affinities for human cloned dopamine receptors and 5-HT(2A) receptor, suggesting potential antipsychotic activities (Funakoshi et al., 2002).

  • Antipsychotic Profile : Another research focused on the antipsychotic profile of NRA0562 in rats, indicating that its profile is consistent with atypical antipsychotic agents (Takamori et al., 2002).

  • Application in PET Radiotracers : A study demonstrated the feasibility of synthesizing novel PET radiotracers, including compounds similar to the one , for studying CB1 cannabinoid receptors (Katoch-Rouse & Horti, 2003).

  • Neuroleptic Activity : Research on neuroleptic activities of compounds with a similar structure revealed potent neuroleptic activity with less liability for extrapyramidal side effects (Sato et al., 1978).

  • Synthesis and Biological Evaluation : A compound closely related to the one was synthesized and characterized, showing moderate anthelmintic activity (Sanjeevarayappa et al., 2015).

  • Anti-inflammatory and Antimicrobial Activity : Novel derivatives of a related compound demonstrated anti-inflammatory and antimicrobial activities (Rathod et al., 2008).

  • AChE Inhibitory Activity : Synthesis of novel compounds involving the core structure showed significant AChE inhibitory activity, suggesting potential use in treating related disorders (Sivakumar et al., 2013).

  • Antibacterial Agents : Research involving the synthesis of novel fluoroquinolones with a similar structure to the compound indicated significant antibacterial activity (Huang et al., 2010).

  • Anti-arrhythmic Activity : A study focused on the synthesis of novel piperidine-based derivatives, including thiazoles, showing significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).

  • Fatty Acid Amide Hydrolase Imaging : A novel PET radiotracer was developed for in vivo imaging of fatty acid amide hydrolase in the brain, involving a similar compound structure (Shimoda et al., 2015).

Future Directions

The future directions for this compound could involve further exploration of its potential biological activities. Piperidine derivatives are being utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

properties

IUPAC Name

1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN2O2S/c16-12-3-1-10(2-4-12)13-9-21-15(17-13)18-7-5-11(6-8-18)14(19)20/h1-4,9,11H,5-8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEGWFCCEFZOCRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC(=CS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]piperidine-4-carboxylic acid

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